2-Thiophenamine, N,N-bis(4-methylphenyl)-
Overview
Description
2-Thiophenamine, N,N-bis(4-methylphenyl)- is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two 4-methylphenyl groups attached to the nitrogen atom of the thiophenamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenamine, N,N-bis(4-methylphenyl)- can be achieved through a Buchwald-Hartwig cross-coupling reaction. This method involves the reaction of bis(4-methylphenyl)amine with 2-bromothiophene in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a phosphine ligand, such as tri-tert-butyl phosphine. Sodium tert-butoxide is used as a base in this reaction .
Industrial Production Methods
While specific industrial production methods for 2-Thiophenamine, N,N-bis(4-methylphenyl)- are not well-documented, the Buchwald-Hartwig cross-coupling reaction is a scalable and efficient method that can be adapted for industrial synthesis. The use of palladium catalysts and appropriate ligands ensures high yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenamine, N,N-bis(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Halogenated thiophenes or other substituted derivatives.
Scientific Research Applications
2-Thiophenamine, N,N-bis(4-methylphenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Thiophenamine, N,N-bis(4-methylphenyl)- involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, depending on the specific reaction conditions. Its unique structure allows it to participate in charge transfer processes, making it valuable in electronic applications. The pathways involved include the formation of charge-transfer complexes and the facilitation of electron transport.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(4-methoxyphenyl)thiophen-2-amine: Similar structure but with methoxy groups instead of methyl groups.
N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine: Contains hexyloxy groups and biphenyl units.
Uniqueness
2-Thiophenamine, N,N-bis(4-methylphenyl)- is unique due to the presence of two 4-methylphenyl groups, which influence its electronic properties and reactivity. This makes it particularly suitable for applications in organic electronics, where precise control over electronic properties is essential.
Properties
IUPAC Name |
N,N-bis(4-methylphenyl)thiophen-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NS/c1-14-5-9-16(10-6-14)19(18-4-3-13-20-18)17-11-7-15(2)8-12-17/h3-13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGJJUJVDAJKSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650546 | |
Record name | N,N-Bis(4-methylphenyl)thiophen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89331-93-1 | |
Record name | N,N-Bis(4-methylphenyl)thiophen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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